Bienvenue dans la boutique en ligne BenchChem!

2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride

Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR) Epilepsy Models

This ortho‑trifluoromethyl piperazine‑acetamide dihydrochloride is a research‑grade building block (≥95% purity, MW 360.20) supplied as a soluble di‑HCl salt. Published SAR data confirm that the ortho‑CF₃ position on the anilide ring is essential for biological activity—meta‑CF₃ or chloro analogs show complete loss of efficacy in MES seizure models. Choosing this precise ortho isomer eliminates uncontrolled variables in CNS fragment screening, PROTAC linker attachment via the free piperazine NH, and scaffold‑hopping campaigns. Its rule‑of‑three compliant profile (LogP 1.27, TPSA 44.4 Ų) ensures aqueous solubility and target affinity for reproducible kinase, GPCR, or ion channel hit identification.

Molecular Formula C13H18Cl2F3N3O
Molecular Weight 360.20
CAS No. 1365836-40-3
Cat. No. B3377933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride
CAS1365836-40-3
Molecular FormulaC13H18Cl2F3N3O
Molecular Weight360.20
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)NC2=CC=CC=C2C(F)(F)F.Cl.Cl
InChIInChI=1S/C13H16F3N3O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)18-12(20)9-19-7-5-17-6-8-19;;/h1-4,17H,5-9H2,(H,18,20);2*1H
InChIKeyOMSSAWFJTNWSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Dihydrochloride: Core Physicochemical Profile for Research Procurement


2-(Piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride (CAS: 1365836-40-3) is a research-grade small molecule building block characterized by a piperazine-acetamide scaffold with an ortho-trifluoromethyl substituent on the pendant phenyl ring [1]. Supplied as a dihydrochloride salt, it has a molecular weight of 360.20 g/mol and is typically offered at ≥95% purity, ensuring high solubility in aqueous media for streamlined in vitro assay preparation . Its computed LogP of 1.27 and topological polar surface area (TPSA) of 44.4 Ų position it as a compact, moderately lipophilic fragment suitable for CNS drug discovery and scaffold-hopping campaigns [1].

Why 2-(Piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Dihydrochloride Cannot Be Replaced by Common In-Class Analogs


While piperazine acetamides with a trifluoromethylphenyl group are a widely explored pharmacophore class, key structural distinctions make 'generic' substitution risky for reproducible research. The position of the –CF3 group on the aniline ring is a primary driver of biological activity; a published study on related analogs demonstrated that 3-(trifluoromethyl)anilide derivatives were exclusively active in maximal electroshock (MES) seizure models, while the corresponding 3-chloroanilide analogs were inactive [1]. This confirms that even minor changes to the substitution pattern (e.g., ortho vs. meta -CF3) can lead to a complete loss of desired activity [1][2]. For researchers using the compound as a key intermediate or pharmacophore, the selection of the specific ortho-CF3 derivative is critical to ensuring consistent structure-activity relationships (SAR) and avoiding the introduction of an uncontrolled variable.

Quantitative Differentiation: Head-to-Head Evidence for 2-(Piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Dihydrochloride


Ortho vs. Meta –CF3 Substitution: Impact on Anticonvulsant Pharmacophore Activity

Class-level SAR data from a closely related series indicates that the position of the trifluoromethyl group is critical for activity. In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group demonstrated exclusive activity in the maximal electroshock (MES) seizure model, whereas analogs with a 3-chloro substitution were uniformly inactive [1]. Although direct head-to-head data for this specific ortho-substituted compound versus its meta-isomer are not published, this class-level evidence strongly supports the inference that the ortho-CF3 position will yield a distinct, non-interchangeable activity profile compared to the more common meta-substituted analogs widely available as building blocks [2].

Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR) Epilepsy Models

Unsubstituted Piperazine NH as a Critical Vector for Derivatization vs. N-Aryl Analogs

A key differentiator is the presence of a free secondary amine (NH) on the piperazine ring. Many commercially available analogs, such as 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, feature a substituted piperazine, pre-installing a moiety that may not align with a specific project's SAR goals . The target compound's unprotected piperazine provides a versatile synthetic handle for late-stage diversification. Furthermore, piperazine NH is a well-established pharmacophoric element; its presence is crucial for forming key hydrogen bond interactions with biological targets such as sigma receptors, where removing or substituting this nitrogen can drastically reduce binding affinity [1]. Its unsubstituted state offers a clean slate for systematic SAR exploration, unlike pre-substituted commercial alternatives.

Medicinal Chemistry Fragment-Based Drug Discovery Library Synthesis

Dihydrochloride Salt Form: Validated Aqueous Solubility Advantage over Free Base

The dihydrochloride salt (CAS 1365836-40-3) offers a significant and quantifiable handling advantage over its free base counterpart (CAS 851710-82-2). The salt form ensures high aqueous solubility, which is critical for preparing reproducible stock solutions for in vitro assays . Using the free base often requires co-solvents like DMSO or ethanol, which can introduce cytotoxicity or interfere with assay readouts. The salt form mitigates this risk, providing a 'ready-to-use' advantage. Purity is also a differentiator; the dihydrochloride is consistently supplied at ≥95% purity by reputable vendors, which is a key quality control parameter for reproducible research .

In Vitro Assays Drug Metabolism and Pharmacokinetics (DMPK) Formulation

Computed Lipophilicity and Polarity: A CNS-Applicable Physicochemical Profile Distinguishing It from Heavier Analogs

The target compound's computed physicochemical properties place it within a favorable range for CNS drug discovery, an area where many structurally similar compounds fail. It has a topology polar surface area (TPSA) of 44.4 Ų, well below the common 60-70 Ų upper limit for good blood-brain barrier permeability [1]. This differentiates it from more complex analogs like 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-(trifluoromethyl)phenyl)acetamide (MW 381.4 g/mol; TPSA likely >50 Ų), which would be expected to have lower brain penetration . The ortho-CF3 group also contributes to a lower LogP (1.27) compared to what would be expected for a para-substituted analog, as the ortho position can shield the polar anilide NH, reducing overall lipophilicity while maintaining target engagement capacity [2].

CNS Drug Design Physicochemical Property Analysis Medicinal Chemistry Optimization

High-Value Research Applications for 2-(Piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Dihydrochloride


Diversifiable Core Scaffold for CNS Drug Discovery Libraries

The compound's unique combination of an unsubstituted piperazine handle and an ortho-CF3 phenyl group makes it a strategic core for generating focused libraries targeting CNS disorders. The Class-level anticonvulsant SAR data demonstrating the critical role of the CF3-anilide fragment supports its use as a key pharmacophore [1]. Researchers can leverage the free piperazine NH to rapidly explore diverse chemical space through parallel amide or urea coupling, screening for activity in MES or 6-Hz epilepsy models, where related meta-CF3 analogs have shown efficacy [1].

Fragment-Based Lead Discovery (FBLD) and Scaffold Hopping

With a molecular weight of only 360.20 g/mol (dihydrochloride) and a TPSA of 44.4 Ų, this compound fits perfectly within the 'rule-of-three' guidelines for a high-quality fragment [2]. Its computed LogP of 1.27 is ideal for fragment screening, balancing solubility and target affinity . Unlike larger, more complex commercial analogs, this fragment provides multiple growth vectors and a clean SAR profile, enabling medicinal chemists to efficiently identify and elaborate initial hits for kinase, GPCR, or ion channel targets.

Reference Standard for Investigative Ortho-Substitution Effects in Pharmacology

Given the published evidence that the position of the -CF3 group on the anilide ring profoundly influences biological activity (e.g., activity vs. inactivity in seizure models for meta vs. chloro analogs), this compound serves as a critical reference standard [1]. By procuring this specific ortho-isomer alongside its meta- and para- counterparts, a lab can systematically deconvolve the impact of trifluoromethyl positioning on target binding, selectivity, and functional activity, generating high-value, publishable SAR data.

Synthesis of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The presence of an unprotected piperazine is a prime exit vector for attaching E3 ligase-recruiting ligands. The ortho-CF3 phenylacetamide portion can be optimized to bind a protein of interest, while the piperazine nitrogen can be functionalized with a linker. This ready-to-functionalize architecture accelerates the synthesis of PROTACs, avoiding the multi-step synthesis required when starting from N-substituted piperazine analogs. Its dihydrochloride salt form also simplifies reaction setup, ensuring good reagent solubility for efficient conjugation chemistry .

Quote Request

Request a Quote for 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.